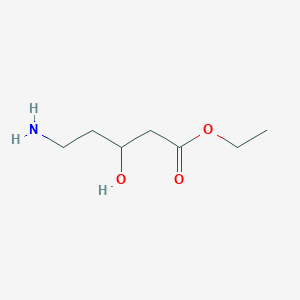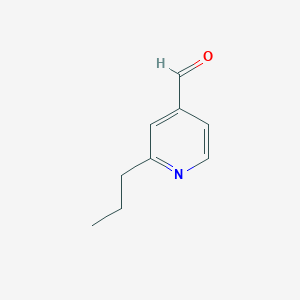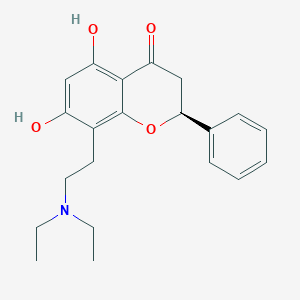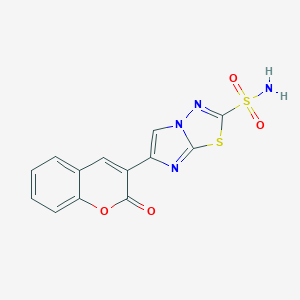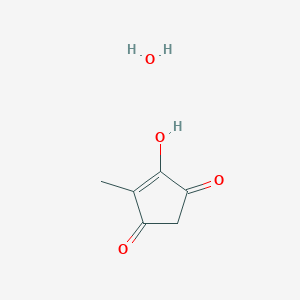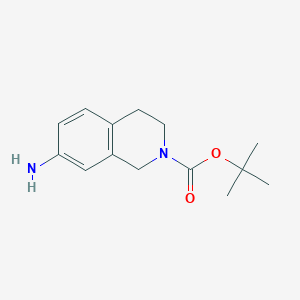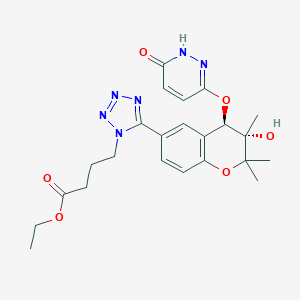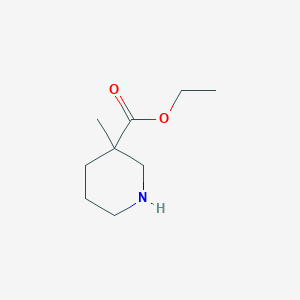
Ethyl 3-methylpiperidine-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 3-methylpiperidine-3-carboxylate and related compounds involves various chemical pathways and strategies. For instance, the synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate demonstrates an optimized method that results in improved overall yield, highlighting the efficiency of specific synthetic approaches in producing such compounds (Z. Can, 2012).
Molecular Structure Analysis
The molecular structure of ethyl 3-methylpiperidine-3-carboxylate and similar molecules is crucial for understanding their chemical behavior and reactivity. Techniques like X-ray diffraction and spectroscopic methods play a significant role in elucidating these structures, offering insights into the molecular geometry, electronic distribution, and potential interaction sites for further chemical reactions.
Chemical Reactions and Properties
Ethyl 3-methylpiperidine-3-carboxylate undergoes various chemical reactions, demonstrating its versatile reactivity profile. For example, the compound can participate in [4 + 2] annulation reactions, showcasing its utility in synthesizing complex molecules with high regioselectivity and yield (Xue-Feng Zhu et al., 2003). These reactions underscore the compound's significance in organic synthesis and its potential application in creating pharmacologically active molecules.
Aplicaciones Científicas De Investigación
Alkylation Agent : It can act as an alkylating agent with nucleophiles such as piperidine and 2-methylpiperidine, showing sensitivity to steric effects and rate differences in ethylation of these amines (Deberly, Abenhaim, & Bourdais, 1975).
Catalytic Annulation : Ethyl 2-methyl-2,3-butadienoate, a related compound, can undergo annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines, which indicates potential catalytic applications (Zhu, Lan, & Kwon, 2003).
Synthesis Optimization : Ethyl(2R,4R)-4-methylpiperidine-2-carboxylate has been synthesized for reduced production costs, indicating its role in optimizing synthesis processes (Can, 2012).
Palladium-Catalyzed Aminocarbonylation : Alkoxycarbonylpiperidines like ethyl nipecotate and ethyl isonipecotate, similar to ethyl 3-methylpiperidine-3-carboxylate, can be used in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes (Takács et al., 2014).
Gas-Phase Elimination Kinetics : Studies have focused on the gas-phase elimination kinetics of related compounds, indicating potential use in studying reaction mechanisms and kinetics (Monsalve et al., 2006).
Biological Activity : Certain derivatives, like ethyl 3-cyano-2-hydroxy-6-methylpyridine-4-carboxylate, have been evaluated for their analgesic and anxiolytic activity, hinting at possible pharmaceutical applications (Śladowska, 1992).
Crystallography : Ethyl N-benzyl-3-oxopiperidine-4-carboxylate, a compound similar to ethyl 3-methylpiperidine-3-carboxylate, has been used in crystallography studies to understand molecular structures (Wang, Liu, Cao, & Wang, 2008).
Propiedades
IUPAC Name |
ethyl 3-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNANFKKPVLUIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593598 | |
| Record name | Ethyl 3-methylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methylpiperidine-3-carboxylate | |
CAS RN |
170843-43-3 | |
| Record name | Ethyl 3-methylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

